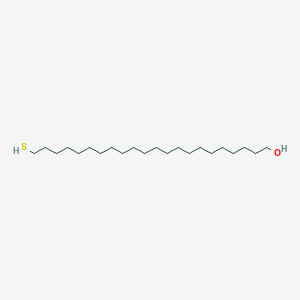
2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide is a heterocyclic organic compound It is characterized by a pyrazinone ring structure with a phenylmethyl group attached to the nitrogen atom and an oxide group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a diketone, followed by oxidation to introduce the oxide group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or remove it entirely.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxin: A systemic agricultural fungicide with a similar pyrazinone structure.
Benzo[5,6]cycloheptapyridines: Compounds with anti-inflammatory and anti-allergic activities.
Uniqueness
2(1H)-Pyrazinone, 5,6-dihydro-1-(phenylmethyl)-, 4-oxide is unique due to its specific substitution pattern and the presence of the oxide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
183269-83-2 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-benzyl-1-oxido-2,3-dihydropyrazin-1-ium-5-one |
InChI |
InChI=1S/C11H12N2O2/c14-11-9-13(15)7-6-12(11)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Clé InChI |
SIMIASIEDZWGPS-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](=CC(=O)N1CC2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


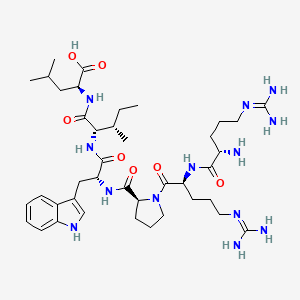
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
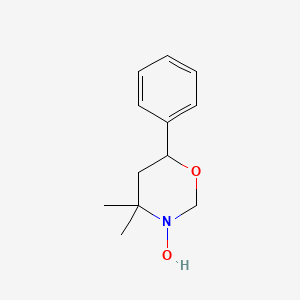
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
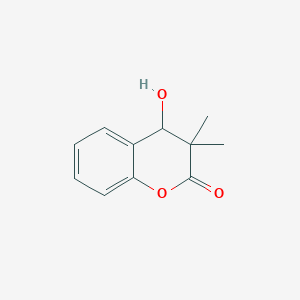
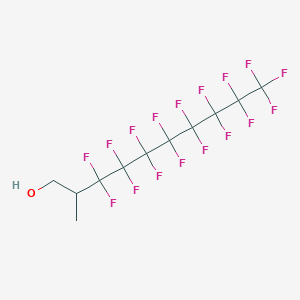
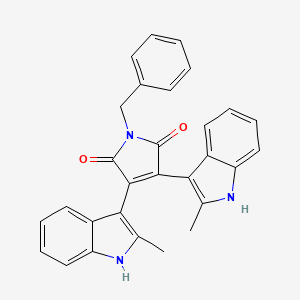
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)

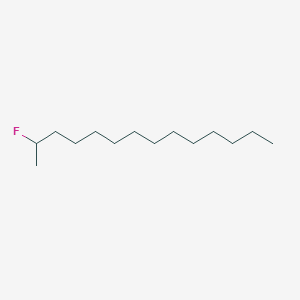
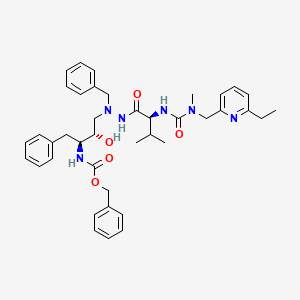
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
